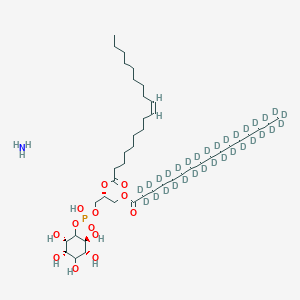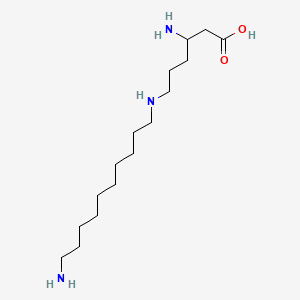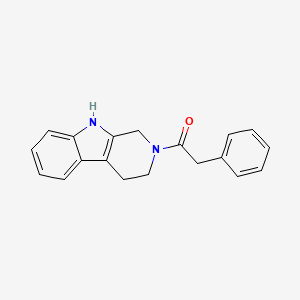
Tgf|A-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tgf|A-IN-1 is a small molecule inhibitor that targets the transforming growth factor beta (TGF-β) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of TGF-β signaling is associated with several diseases, including cancer, fibrosis, and inflammatory disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tgf|A-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to enhance its biological activity and selectivity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to achieve higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Tgf|A-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions involve replacing one functional group with another to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent and selective inhibitors .
Wissenschaftliche Forschungsanwendungen
Tgf|A-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the TGF-β signaling pathway and its role in various chemical reactions.
Biology: Employed in cell culture studies to investigate the effects of TGF-β inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with dysregulated TGF-β signaling, including cancer, fibrosis, and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the TGF-β pathway
Wirkmechanismus
Tgf|A-IN-1 exerts its effects by inhibiting the TGF-β receptor kinase activity. This inhibition prevents the phosphorylation of receptor-regulated Smad proteins (Smad2/3), which are essential for the downstream signaling of the TGF-β pathway. By blocking this pathway, this compound can modulate various cellular responses, including cell growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to Tgf|A-IN-1 include other TGF-β inhibitors such as galunisertib, SB-431542, and LY2109761. These compounds also target the TGF-β signaling pathway but may differ in their selectivity, potency, and pharmacokinetic properties .
Uniqueness
This compound is unique in its specific targeting of the TGF-β receptor kinase, which allows for precise modulation of the TGF-β signaling pathway. Its unique chemical structure and functional group modifications contribute to its high selectivity and potency compared to other TGF-β inhibitors .
Eigenschaften
Molekularformel |
C19H18N2O |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-phenyl-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H18N2O/c22-19(12-14-6-2-1-3-7-14)21-11-10-16-15-8-4-5-9-17(15)20-18(16)13-21/h1-9,20H,10-13H2 |
InChI-Schlüssel |
XSMGRNXXGNCJBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


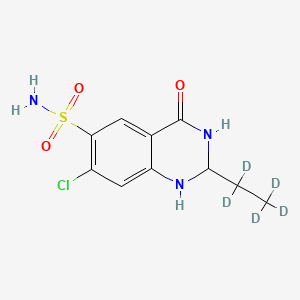
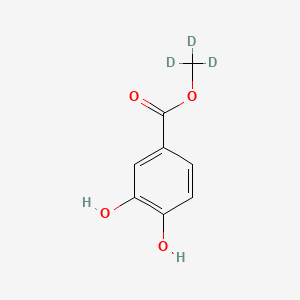
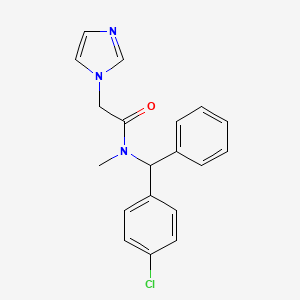
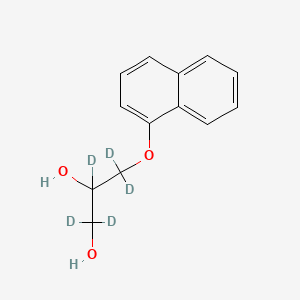
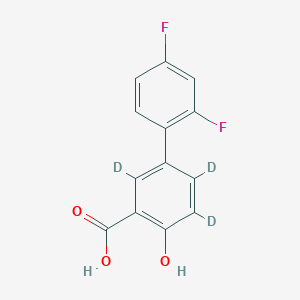
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)

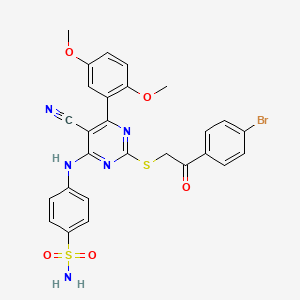
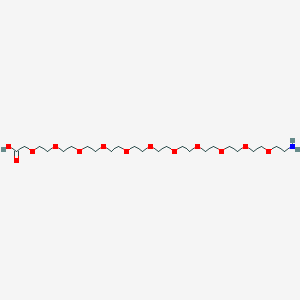
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)

